molecular formula C23H26N2S2 B11176907 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11176907
M. Wt: 394.6 g/mol
InChI Key: DKTMHKVFXUYLII-UHFFFAOYSA-N
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Description

4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a unique structure that includes a quinoline core fused with a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. One common method includes the reaction of 4-butylaniline with a quinoline derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as pyridine and catalysts to facilitate the formation of the dithiolo ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substitution pattern and the presence of the dithiolo ring fused to the quinoline core. This structure imparts distinct electronic properties and biological activities compared to similar compounds .

Properties

Molecular Formula

C23H26N2S2

Molecular Weight

394.6 g/mol

IUPAC Name

N-(4-butylphenyl)-4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H26N2S2/c1-5-6-9-16-11-13-17(14-12-16)24-22-19-18-10-7-8-15(2)20(18)25-23(3,4)21(19)26-27-22/h7-8,10-14,25H,5-6,9H2,1-4H3

InChI Key

DKTMHKVFXUYLII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2

Origin of Product

United States

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